molecular formula C13H11NOS2 B14615839 5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 59856-02-9

5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14615839
CAS No.: 59856-02-9
M. Wt: 261.4 g/mol
InChI Key: DDERCJRMHZBKPV-UHFFFAOYSA-N
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Description

5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dihydro-1H-indene-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3

Properties

CAS No.

59856-02-9

Molecular Formula

C13H11NOS2

Molecular Weight

261.4 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11NOS2/c15-12-11(17-13(16)14-12)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2,(H,14,15,16)

InChI Key

DDERCJRMHZBKPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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